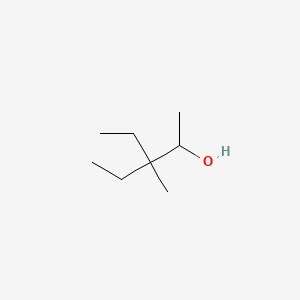
3-Ethyl-3-methyl-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methylpentan-2-ol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with methyl acetate in the presence of a solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 3-ethyl-3-methylpentan-2-ol may involve the use of more scalable and cost-effective methods. These methods often include the use of catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into corresponding alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other reduced forms.
Substitution: Alkyl halides or other substituted products.
Scientific Research Applications
3-Ethyl-3-methylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylpentan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and behavior in different chemical and biological systems. Specific molecular targets and pathways may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentan-2-ol: Another tertiary alcohol with a similar structure but different branching.
2-Methyl-3-pentanol: A secondary alcohol with a different arrangement of carbon atoms.
3-Ethyl-2-methylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group
Uniqueness
3-Ethyl-3-methylpentan-2-ol is unique due to its specific branching and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
66576-22-5 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3-ethyl-3-methylpentan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3 |
InChI Key |
SLBLSROGXMXPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















